molecular formula C8H10N2O2 B3210589 Methyl 4-(aminomethyl)picolinate CAS No. 1072707-62-0

Methyl 4-(aminomethyl)picolinate

Cat. No. B3210589
M. Wt: 166.18
InChI Key: MLZFVVRIOABMMA-UHFFFAOYSA-N
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Patent
US09440949B2

Procedure details

To a solution of methyl 4-(azidomethyl)picolinate (280 mg, 1.36 mmol) in methanol (20 mL) was added 10% Pd/C (50 mg). The mixture was stirred under 35 psi H2 for 2 hours. The reaction mixture was filtered through Celite, concentrated, and purified via column chromatography to provide methyl 4-(aminomethyl)picolinate (150 mg).
Name
methyl 4-(azidomethyl)picolinate
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:6]=1)=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:6]=1

Inputs

Step One
Name
methyl 4-(azidomethyl)picolinate
Quantity
280 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=NC=C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under 35 psi H2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1=CC(=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.